7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques can provide information about the functional groups, carbon and hydrogen environments, and the molecular weight of the compound .Physical And Chemical Properties Analysis
The compound appears as a white solid . Its melting point is between 152-156 °C . The compound’s FTIR spectrum would show peaks corresponding to various functional groups present in the molecule .Scientific Research Applications
Synthesis and Derivative Development
- Recent research has focused on synthesizing various derivatives of purine compounds, similar to the chemical compound , for potential scientific applications. Gobouri (2020) elaborated on the synthesis of new 6-purineselenyl derivatives, which could indicate a pathway for developing related compounds (Gobouri, 2020).
Protective Group Applications in Synthesis
- Khaliullin and Shabalina (2020) demonstrated the use of thietanyl protecting groups in the synthesis of 8-substituted purine diones. This technique could be relevant for manipulating compounds similar to the one , allowing for more controlled synthesis and modification (Khaliullin & Shabalina, 2020).
Antidepressant Properties
- A derivative of 3-methyl purine dione demonstrated antidepressant activity in research by Khaliullin et al. (2018). This suggests that related compounds could potentially be explored for their psychotropic effects (Khaliullin et al., 2018).
Development of Fused Purine Ring Systems
- Hesek and Rybár (1994) explored the synthesis of new thiadiazepino-purine ring systems, a process that could be relevant for developing complex derivatives of the compound (Hesek & Rybár, 1994).
Semiconductor Applications
- Yan, Sun, and Li (2013) reported the use of a similar purine derivative as an electron-acceptor in polymer semiconductors for thin film transistors, indicating potential electronic applications for related compounds (Yan, Sun, & Li, 2013).
Antitussive Properties
- Mikus et al. (1997) studied a new xanthine derivative (related to purine) for its antitussive properties, suggesting that similar compounds could be explored for respiratory disorder treatments (Mikus et al., 1997).
Mechanism of Action
The compound, being a benzo[d]thiazole derivative, may have potential inhibitory effects on quorum sensing in bacteria . Quorum sensing is a term for bacterial cell-cell communication, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Future Directions
properties
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S2/c1-9(8-26-17-19-10-5-3-4-6-11(10)27-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWBBMMODZVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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